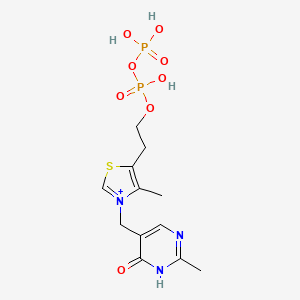

Oxythiamine(1+) pyrophosphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

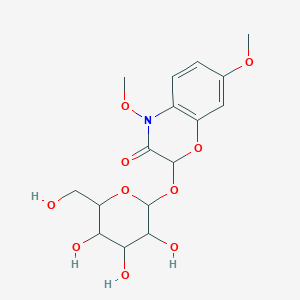

Oxythiamine(1+) pyrophosphate is a 1,3-thiazolium cation that is the cationic form of oxythiamine pyrophosphate It is a 1,3-thiazolium cation and a thiamine phosphate.

Wissenschaftliche Forschungsanwendungen

Enzymatic Activity Modulation

Oxythiamine pyrophosphate has been shown to bind to the active centers of thiamine-dependent enzymes, influencing their activity. In Saccharomyces cerevisiae cells, it was observed to decrease the specific activity of pyruvate decarboxylase on both control and oxythiamine medium after the first 6 hours of culture. Moreover, it caused a stronger inhibition of mitochondrial pyruvate dehydrogenase than of cytosolic enzymes, which may contribute to the decrease in growth rate and viability of yeast on a medium with oxythiamine (Tylicki et al., 2005).

Impact on Cell Growth and Viability

The antivitamin properties of oxythiamine pyrophosphate have been studied in the context of cell growth and viability. It was found to be a competitive inhibitor of the mammalian pyruvate dehydrogenase complex, with a significant cytostatic effect on HeLa cells in vitro, impacting their growth rate and viability. This suggests a potential application in the control of cell proliferation (Grabowska et al., 2020).

Role in Collagen Biosynthesis

In cultured human skin fibroblasts, oxythiamine was observed to increase the cytoplasmic concentration of pyruvate, which is known to enhance collagen biosynthesis. This increase in collagen biosynthesis was accompanied by an increase in prolidase activity and level, suggesting a regulatory mechanism in collagen biosynthesis influenced by oxythiamine (Szoka et al., 2015).

Impact on Transketolase Activity and Protein Signals

Oxythiamine has been shown to suppress the nonoxidative synthesis of ribose and induce cell apoptosis by causing a G1 phase arrest in vitro and in vivo. A quantitative proteomic analysis revealed that inhibition of transketolase by oxythiamine altered the dynamics of protein signals in pancreatic cancer cells, leading to changes in multiple cellular signaling pathways associated with cell apoptosis. This highlights the potential application of oxythiamine in therapeutic interventions targeting metabolic enzymes and signaling pathways in cancer cells (Wang et al., 2013).

Eigenschaften

Produktname |

Oxythiamine(1+) pyrophosphate |

|---|---|

Molekularformel |

C12H18N3O8P2S+ |

Molekulargewicht |

426.3 g/mol |

IUPAC-Name |

2-[4-methyl-3-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]-1,3-thiazol-3-ium-5-yl]ethyl phosphono hydrogen phosphate |

InChI |

InChI=1S/C12H17N3O8P2S/c1-8-11(3-4-22-25(20,21)23-24(17,18)19)26-7-15(8)6-10-5-13-9(2)14-12(10)16/h5,7H,3-4,6H2,1-2H3,(H3-,13,14,16,17,18,19,20,21)/p+1 |

InChI-Schlüssel |

FBFAORFKQFQJGN-UHFFFAOYSA-O |

Kanonische SMILES |

CC1=C(SC=[N+]1CC2=CN=C(NC2=O)C)CCOP(=O)(O)OP(=O)(O)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(dimethylamino)-1-(4-{[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]amino}-4-oxobutyl)-2,2,4,11,11-pentamethyl-2,11-dihydronaphtho[2,3-g]quinolinium perchlorate](/img/structure/B1263267.png)

![UDP-3-O-[(3R)-3-hydroxytetradecanoyl]-alpha-D-glucosamine](/img/structure/B1263271.png)

![TG(16:1(9Z)/18:1(9Z)/18:2(9Z,12Z))[iso6]](/img/structure/B1263275.png)